Product packaging for 15-Hydroxydehydroisoandrosterone(Cat. No.:CAS No. 38391-29-6)

15-Hydroxydehydroisoandrosterone

Cat. No.: B1203193
CAS No.: 38391-29-6
M. Wt: 304.4 g/mol
InChI Key: SWXQUEHVFFSZOW-CRYRVXFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-Hydroxydehydroisoandrosterone, also systematically known as 3β,15α-Dihydroxyandrost-5-en-17-one, is an endogenous steroid metabolite of dehydroepiandrosterone (DHEA) . It serves as a critical metabolic intermediate in the biosynthesis of other steroids, most notably as a precursor in the production of Estetrol (E4) from DHEA during pregnancy . Its sulfated ester, 15α-Hydroxy-DHEA sulfate, is a similarly important intermediate in this pathway . The compound is of significant research value in the field of reproductive endocrinology for elucidating the pathways and mechanisms of fetal estrogen synthesis. Furthermore, as a metabolite of DHEA, it provides a window into the broader role of DHEA, which is one of the most abundant circulating steroids in humans and a key precursor to both androgens and estrogens . Research into DHEA and its metabolites suggests a wide range of biological activities, including potential roles as neurosteroids that modulate neurotransmitter receptors and exhibit neuroprotective effects . DHEA has also been studied for its ability to inhibit glucose-6-phosphate dehydrogenase (G6PD) , a mechanism that may contribute to anti-inflammatory and chemopreventive actions, though the specific role of the 15-hydroxy metabolite in these processes is an area of ongoing investigation. This reagent is provided to support such advanced biochemical and endocrine research. Key Research Applications: • Investigation of steroidogenic pathways, particularly estetrol biosynthesis . • Studies on DHEA metabolism and its functional role in endocrinology . • As a reference standard in analytical chemistry and metabolomics studies. Please Note: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O3 B1203193 15-Hydroxydehydroisoandrosterone CAS No. 38391-29-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38391-29-6

Molecular Formula

C19H28O3

Molecular Weight

304.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,15S)-3,15-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)16(22)10-15(21)17(13)19/h3,12-15,17,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,17+,18-,19+/m0/s1

InChI Key

SWXQUEHVFFSZOW-CRYRVXFVSA-N

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C(CC4=O)O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H](CC4=O)O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C(CC4=O)O)C)O

Synonyms

15 alpha-hydroxydehydroisoandrosterone
15-hydroxydehydroisoandrosterone

Origin of Product

United States

Biosynthesis and Endogenous Production Pathways of 15 Hydroxydehydroisoandrosterone

Identification of Cholesterol and Pregnenolone (B344588) as Precursors

The biosynthetic journey of all steroid hormones, including 15-OH-DHEA, begins with cholesterol. davincilabs.comnih.gov Cholesterol, a 27-carbon molecule, serves as the foundational substrate for steroidogenesis. nih.gov The initial and rate-limiting step in this extensive pathway is the conversion of cholesterol to pregnenolone. nih.govresearchgate.net This critical transformation is catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1, which is located on the inner mitochondrial membrane. nih.govoncohemakey.com

Pregnenolone, a 21-carbon steroid, is then released from the mitochondria and acts as the central precursor for the synthesis of all other steroid hormones. oncohemakey.comoptimaldx.comresearchgate.net Through a series of enzymatic reactions, pregnenolone is converted into various classes of steroids, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. optimaldx.comwikipedia.org Dehydroepiandrosterone (B1670201) (DHEA), the direct precursor to 15-OH-DHEA, is synthesized from pregnenolone. researchgate.net The subsequent hydroxylation of DHEA at the 15α-position yields 15-hydroxydehydroisoandrosterone.

Enzymology of 15α-Hydroxylation in Steroidogenesis

The introduction of a hydroxyl group at the 15α position of DHEA is a specific enzymatic reaction catalyzed by a class of enzymes known as steroid hydroxylases.

The hydroxylation of steroids is primarily carried out by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases. nih.govnih.gov While the specific human enzyme solely responsible for the 15α-hydroxylation of DHEA is not definitively established, research in animal models and in vitro studies points to the involvement of several CYP isoforms.

In mice, the Cyp2a4 gene encodes the steroid 15α-hydroxylase, which is known to metabolize sex hormones like testosterone (B1683101) and estradiol (B170435) in the liver. nih.gov Studies on DHEA metabolism in rat liver microsomes have suggested the participation of CYP1A and CYP3A family enzymes. nih.gov In human liver samples, DHEA is extensively metabolized by CYP enzymes, with evidence pointing towards a significant role for the CYP3A subfamily. nih.gov While metabolites like 7α-hydroxy-DHEA and 16α-hydroxy-DHEA have been more commonly identified, the potential for 15α-hydroxylation by these or other human CYP enzymes remains an area of investigation. nih.gov Additionally, research on microbial enzymes has identified P450s capable of efficient 15α-hydroxylation, demonstrating the catalytic feasibility of this transformation. nih.govnih.gov

Table 1: Cytochrome P450 Enzymes Implicated in Steroid Hydroxylation

Enzyme/Gene Species Substrate(s) Key Findings Reference(s)
Cyp2a4 Mouse Testosterone, Estrogens Encodes the primary steroid 15α-hydroxylase in mouse liver. nih.gov
CYP1A family Rat DHEA Implicated in the general metabolism of DHEA in rat liver. nih.gov
CYP3A family Rat, Human DHEA Plays a principal role in the hepatic metabolism of DHEA in both rats and humans. nih.gov
CYP154C5 Bacterium 5α-androstan-3-one Wild-type enzyme shows 15α-hydroxylation activity on specific steroid substrates. nih.gov

| P450pra | Fungus (P. raistrickii) | Steroids | Gene identified as being solely responsible for 15α-hydroxylation in this species. | nih.gov |

Cytochrome P450-mediated hydroxylations are complex reactions that require specific cofactors to proceed. These enzymes are part of an electron transport chain. For P450 enzymes located in the endoplasmic reticulum (microsomal P450s), the essential cofactor is NADPH, which donates electrons via the enzyme NADPH-cytochrome P450 reductase. nih.govnih.gov Mitochondrial P450s, like the one that initiates steroidogenesis, utilize a different electron transport system involving adrenodoxin (B1173346) reductase and adrenodoxin. nih.gov

The general mechanism for a P450-catalyzed hydroxylation involves the binding of the substrate (DHEA) to the enzyme's active site, followed by the binding of molecular oxygen (O₂). The enzyme then utilizes electrons from NADPH to reduce the oxygen, leading to the cleavage of the O-O bond. One oxygen atom is inserted into the C-H bond at the 15α position of the steroid, while the other is reduced to form a water molecule. acs.org These hydroxylation reactions are mechanistically and physiologically irreversible. nih.gov

Cellular and Subcellular Localization of this compound Biosynthesis

The synthesis of 15-OH-DHEA is believed to occur primarily in the liver. Studies in mice have shown that the steroid 15α-hydroxylase enzyme (Cyp2a4) is expressed in hepatocytes. nih.gov Furthermore, investigations into DHEA metabolism in both rats and humans have utilized liver microsomal fractions, which are vesicles of the endoplasmic reticulum. nih.gov

This points to a specific subcellular localization for the key steps. The initial conversion of cholesterol to pregnenolone occurs in the mitochondria. nih.govoncohemakey.com Pregnenolone then moves to the endoplasmic reticulum, where a series of enzymes, including those that convert it to DHEA, reside. nih.govoncohemakey.com The final 15α-hydroxylation step to form 15-OH-DHEA is therefore localized to the endoplasmic reticulum of liver cells.

Regulatory Mechanisms Governing this compound Synthesis

The production of steroid metabolites is tightly controlled to meet physiological demands. This regulation occurs at multiple levels, including the control of enzyme expression and the modulation of enzyme activity. nih.gov

The expression of steroid hydroxylase genes is a multifactorial process influenced by various signaling pathways and transcription factors. nih.gov Research on the mouse steroid 15α-hydroxylase gene (Cyp2a4) provides specific insights into this transcriptional control. Its expression in the liver is circadian, meaning it follows a 24-hour cycle. This rhythm is regulated by the PAR basic leucine (B10760876) zipper transcription factor DBP (albumin D-site-binding protein). nih.gov Additionally, the hepatocyte-enriched transcription factor HNF-4 has been shown to activate the transcription of the Cyp2a-4 gene. nih.gov These findings highlight how specific nuclear proteins can control the rate of enzyme synthesis in a tissue-specific and time-dependent manner.

Beyond transcription, enzyme function can be regulated post-translationally. Post-translational modifications (PTMs) such as phosphorylation, acetylation, and ubiquitylation can alter an enzyme's stability, localization, and catalytic activity. oncohemakey.comfrontiersin.orgnih.gov While specific PTMs governing 15α-hydroxylase have not been fully elucidated, these mechanisms are known to be crucial in the broader regulation of steroidogenesis, providing another layer of control over the production of steroid hormones and their metabolites. researchgate.net

Table 2: Regulatory Factors of Steroid 15α-Hydroxylase (Cyp2a4) Expression

Regulatory Factor Type Function Organism/System Reference(s)
DBP Transcription Factor Controls circadian expression. Mouse Liver nih.gov

| HNF-4 | Transcription Factor | Activates gene transcription. | Mouse Liver | nih.gov |

Influence of Trophic Hormones on Steroidogenic Enzymes in Experimental Models

The synthesis of steroid hormones is tightly regulated by trophic hormones, which are hormones that stimulate the activity of endocrine glands. The production of DHEA, the precursor to 15-OH-DHEA, in the fetal adrenal gland is primarily under the control of adrenocorticotropic hormone (ACTH) from the fetal pituitary gland. nih.govscirp.org ACTH stimulates the expression and activity of key steroidogenic enzymes, including those involved in the conversion of cholesterol to pregnenolone and subsequently to DHEA. nih.gov

Experimental models have demonstrated the profound influence of trophic hormones on adrenal steroidogenesis. Studies in fetal sheep have shown that ACTH administration leads to a significant increase in DHEA and DHEA-S production. nih.gov While direct experimental evidence specifically linking trophic hormones to the regulation of the 15α-hydroxylase enzyme in the context of 15-OH-DHEA production is limited, the regulatory effect on the precursor supply is well-established.

Furthermore, research suggests that other trophic hormones may also play a role in modulating fetal adrenal function. For instance, growth hormone (GH) has been shown to stimulate adrenal steroidogenesis in the fetus. nih.gov In contrast, studies in ovine fetuses have indicated that prolactin (PRL) does not appear to have a direct role in regulating the production of DHEA, DHEA-S, or androstenedione (B190577). nih.gov

The table below summarizes the influence of key trophic hormones on the production of DHEA, the essential precursor for 15-OH-DHEA.

Trophic HormonePrimary SourceTarget GlandEffect on DHEA Production
Adrenocorticotropic Hormone (ACTH) Fetal PituitaryFetal Adrenal GlandStimulates
Growth Hormone (GH) Fetal PituitaryFetal Adrenal GlandStimulates
Prolactin (PRL) Fetal PituitaryFetal Adrenal GlandNo direct effect observed in some models

Feedback and Feedforward Regulation within Steroidogenic Cascades

The intricate network of steroid hormone production is governed by complex feedback and feedforward regulatory mechanisms to maintain hormonal balance.

Feedback Regulation: This mechanism involves the inhibition of an early step in a pathway by a downstream product. In the context of steroidogenesis, high levels of a final steroid hormone can suppress the secretion of the trophic hormones that stimulate its production. For example, cortisol, which is also produced in the adrenal gland, exerts negative feedback on the hypothalamus and pituitary gland, reducing the secretion of corticotropin-releasing hormone (CRH) and ACTH, respectively. This, in turn, would decrease the production of all adrenal steroids, including DHEA, and consequently, 15-OH-DHEA. While specific feedback loops involving 15-OH-DHEA itself have not been extensively characterized, its production is indirectly controlled by the feedback mechanisms governing its precursors.

Feedforward Regulation: This mechanism involves an early substrate or intermediate in a pathway stimulating a later step. In the steroidogenic cascade, the availability of DHEA can be considered a feedforward signal for the production of its metabolites, including 15-OH-DHEA. An increased production of DHEA by the fetal adrenal gland would provide more substrate for the 15α-hydroxylase enzyme in the fetal liver, leading to a higher output of 15-OH-DHEA.

Furthermore, DHEA itself has been shown to act as a signaling molecule, potentially influencing the expression of enzymes involved in its own metabolism. For instance, DHEA can activate nuclear receptors like the pregnane (B1235032) X receptor (PXR), which in turn can regulate the expression of various cytochrome P450 enzymes. nih.gov This suggests a potential feedforward loop where DHEA could influence the expression of the very enzymes that metabolize it, although the specific regulation of 15α-hydroxylase by this mechanism requires further investigation.

Metabolic Transformations and Biotransformation of 15 Hydroxydehydroisoandrosterone

Pathways of Further Hydroxylation and Oxidation of 15-Hydroxydehydroisoandrosterone

The metabolic fate of this compound is significantly influenced by additional hydroxylation and oxidation reactions. These processes lead to the formation of more polar and readily excretable compounds.

Formation of Polyhydroxylated Steroids (e.g., 7α,15α-dihydroxylated derivatives)

A key metabolic transformation of DHEA and its hydroxylated metabolites is the introduction of additional hydroxyl groups. For instance, DHEA can be dihydroxylated to form 3β,7α,15α-trihydroxy-5-androsten-17-one, also known as 7α,15α-dihydroxy-DHEA. nih.gov This conversion highlights a pathway where a 15-hydroxylated DHEA intermediate could be further hydroxylated at the 7α position. The formation of such polyhydroxylated steroids increases their water solubility, facilitating their circulation and eventual excretion.

The major metabolic pathway for DHEA, apart from direct sulfation, involves hydroxylation at the 7α and 7β positions, yielding 7α-hydroxy-DHEA and 7β-hydroxy-DHEA, respectively. wikipedia.org This suggests that 15-hydroxy-DHEA could similarly undergo 7α-hydroxylation to produce 7α,15-dihydroxy-DHEA.

Enzymatic Activity Responsible for Subsequent Hydroxylations

The hydroxylation of DHEA and its derivatives is primarily catalyzed by cytochrome P450 (CYP) enzymes. Specifically, CYP7B1 is responsible for 7α-hydroxylation in tissues like the prostate gland, while CYP3A4 is involved in this process in the liver. wikipedia.org It is plausible that these same enzymes are responsible for the subsequent hydroxylation of this compound. Further research has shown that when human liver microsomal protein fractions are utilized, DHEA is metabolized to 7α-, 7β-, and 16α-hydroxy-DHEA, indicating the involvement of multiple P450 enzymes. nih.gov

Reductive and Oxidative Conversions of the Androstene Skeleton

The androstene skeleton of this compound is subject to both reductive and oxidative conversions. These transformations can alter the biological activity of the steroid. For instance, DHEA can be converted to androstenediol (B1197431) (ADIOL) in the presence of NADH and to androstenedione (B190577) (ADIONE) in the presence of NAD+ by cytosolic fractions of rat liver. nih.gov These reactions are catalyzed by hydroxysteroid dehydrogenases.

Furthermore, DHEA and its metabolite androstenediol can be converted to their corresponding Δ4 products, 4-androstenedione and testosterone (B1683101), by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov These conversions are critical as they can lead to the formation of more potent androgens and estrogens in peripheral tissues. nih.gov

Conjugation Reactions of this compound

Conjugation reactions, particularly sulfation and glucuronidation, are major pathways in the metabolism of steroids, including this compound. These reactions increase the water solubility of the compounds, preparing them for excretion.

Sulfation and Glucuronidation Pathways

Sulfation is a predominant metabolic pathway for DHEA, with a significant portion being converted to DHEA sulfate (B86663) (DHEA-S). wikipedia.org This process is reversible, with steroid sulfatase (STS) catalyzing the hydrolysis of DHEA-S back to DHEA. nih.gov Given this, it is highly probable that this compound also undergoes sulfation.

Glucuronidation is another key phase II metabolic reaction for steroids. nih.govnih.gov This process involves the transfer of glucuronic acid to the steroid molecule, forming a glucuronide conjugate. While sulfation often has a high affinity but low capacity, glucuronidation typically exhibits lower affinity but higher capacity. nih.gov

Characterization of Steroid Sulfotransferases and UGT Enzymes

The sulfation of DHEA is primarily catalyzed by the sulfotransferase enzyme SULT2A1 and to a lesser extent by SULT1E1. wikipedia.org Human dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST) is responsible for the sulfonation of DHEA and other steroids like cholesterol and pregnenolone (B344588). nih.gov It is likely that these same enzymes are involved in the sulfation of this compound.

The enzymes responsible for glucuronidation are UDP-glucuronosyltransferases (UGTs). wikipedia.org The human UGT superfamily consists of several isoforms with varying substrate specificities. wikipedia.orgnih.gov For instance, UGT1A10 and UGT2B7 have been identified as key enzymes in the glucuronidation of estrone (B1671321) and its hydroxylated metabolites. nih.gov Further research is needed to identify the specific UGT isoforms responsible for the glucuronidation of this compound.

Tissue-Specific Metabolic Fates of this compound in Model Systems

The metabolism of this compound is not uniform across all tissues. Instead, its conversion into various metabolites is dictated by the unique enzymatic machinery present in specific cellular contexts, most notably in the feto-placental unit.

In the human fetal liver , 15α-hydroxydehydroisoandrosterone is a recognized endogenous metabolite of DHEA. wikipedia.org The fetal liver possesses the enzymatic capacity for both 15α- and 16α-hydroxylation of DHEA sulfate, which are critical steps in the pathway leading to the production of estetrol (B1671307). nih.gov Research on human fetal liver has indicated that the primary pathways for estetrol biosynthesis involve the 15α- and 16α-hydroxylation of estradiol (B170435) sulfate and DHEA sulfate. nih.gov The phenolic pathway, which starts from estradiol sulfate, appears to be the more prominent route for estetrol formation compared to the neutral pathway originating from DHEA sulfate. nih.gov

The human placenta is another critical site for the metabolism of 15α-hydroxylated androgens. In vitro studies using human term placenta have demonstrated that 15α-hydroxyandrostenedione, a related C19 steroid, can be aromatized to form 15α-hydroxylated estrogens. nih.govnih.govresearchgate.net This conversion is carried out by the enzyme aromatase. nih.gov However, it is important to note that while this metabolic pathway exists, 15α-hydroxylated androgens are considered poorer substrates for placental aromatase compared to their non-hydroxylated counterparts like androstenedione and testosterone. nih.gov Interestingly, another 15α-hydroxylated steroid, 15α-hydroxyprogesterone, does not appear to be significantly metabolized during its passage through the human term placenta. nih.gov

The metabolism of DHEA and its hydroxylated metabolites has also been investigated in rat liver microsomes . These studies have shown that DHEA is extensively metabolized by cytochrome P450 enzymes. nih.gov While specific studies on 15α-hydroxy-DHEA metabolism in this system are limited, research on testosterone metabolism in rat liver microsomes has identified the formation of 15β-hydroxylated products, indicating the presence of enzymes capable of hydroxylating the C15 position of C19 steroids.

Microbial biotransformation has also been utilized as a model system to study the metabolism of DHEA and its derivatives. For instance, the fungus Colletotrichum lini can convert DHEA into 3β,7α,15α-trihydroxy-5-androsten-17-one (7α,15α-diOH-DHEA). nih.gov

Comparative Metabolic Studies of this compound with Related C19 Steroids

Comparative studies are essential to understand the unique metabolic profile of this compound relative to other C19 steroids. These comparisons often highlight differences in substrate affinity for key enzymes and the resulting metabolic products.

A key area of comparison is the aromatization in the human placenta . As mentioned, 15α-hydroxyandrostenedione is a substrate for placental aromatase, but it is a less efficient precursor for estrogen synthesis compared to androstenedione and testosterone. nih.gov These latter two C19 steroids are good substrates for placental aromatase, exhibiting low Km values and high Vmax, and they act as strong inhibitors of the aromatization of 15α- and 16α-hydroxylated androgens. nih.gov In contrast, the hydroxylated compounds are not only poor substrates but also act as non-competitive inhibitors of the aromatization of androstenedione and testosterone. nih.gov Despite this, 15α-hydroxyandrostenedione is still considered a potential precursor for the formation of 15α-hydroxylated estrogens in the placenta. nih.gov

In the human fetal liver , comparative analysis of the biosynthesis of estetrol shows that both 15α- and 16α-hydroxylation pathways of DHEA sulfate and estradiol sulfate are active. nih.gov However, the data suggest that the pathway initiating with the hydroxylation of estradiol sulfate (phenolic pathway) is favored over the pathway starting with the hydroxylation of DHEA sulfate (neutral pathway). nih.gov This indicates a preference for the metabolism of already aromatized substrates for the subsequent hydroxylation steps leading to estetrol. Furthermore, 15α-hydroxyandrostenedione is not considered a good precursor for estetrol biosynthesis in the fetal liver. nih.gov

The metabolism of DHEA has been compared to its other metabolites in rat liver , revealing that DHEA itself can induce peroxisome proliferation, a characteristic not shared by several of its other metabolites. This suggests that specific structural features of the steroid molecule are crucial for certain biological activities and metabolic responses.

Biological Activities and Molecular Mechanisms of Action of 15 Hydroxydehydroisoandrosterone

Ligand Binding Characteristics to Steroid Receptors in in vitro Systems

Limited direct data exists for the binding of 15-Hydroxydehydroisoandrosterone to steroid receptors. The following sections detail the known interactions of its precursor, DHEA, and other key metabolites.

DHEA and its metabolites are known to interact with estrogen receptors, either through direct binding or after being converted to estrogens by the enzyme aromatase. DHEA itself is considered a weak estrogen. Studies in various cell lines have demonstrated that DHEA metabolites can directly bind to and activate both ERα and ERβ.

For instance, in transfected HEK-293 cells, androstenediol (B1197431) (a DHEA metabolite) activates ERα. In ERβ-transfected HepG2 cells, other metabolites like androstenedione (B190577) and 7-oxo-DHEA also stimulate receptor activity. This activation can be blocked by estrogen receptor antagonists, indicating a true interaction with the receptor. It has been shown that DHEA metabolites, though not necessarily DHEA itself, compete with 17β-estradiol for binding to both ERα and ERβ, thereby modulating estrogen-regulated gene expression and stimulating the proliferation of estrogen-sensitive cells like MCF-7.

The binding affinity of DHEA and its key metabolites to estrogen receptors varies, with a general preference for ERβ.

Table 1: Binding Affinity of DHEA and Metabolites for Estrogen Receptors

Compound Receptor Binding Affinity (Ki)
Dehydroepiandrosterone (B1670201) (DHEA) ERα 1.1 µM
Dehydroepiandrosterone (DHEA) ERβ 0.5 µM
Androstenediol (5-AED) ERα 3.6 nM
Androstenediol (5-AED) ERβ 0.9 nM

Data sourced from studies on DHEA and its metabolites.

The interaction of this compound with androgen, glucocorticoid, and progesterone (B1679170) receptors has not been specifically characterized. However, the activity of its parent compound, DHEA, is well-documented.

Androgen Receptor (AR): DHEA itself is a weak partial agonist of the androgen receptor. Its primary androgenic effects are mediated through its conversion in peripheral tissues to more potent androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org This intracrine metabolism is responsible for androgenic effects like the growth of pubic hair. wikipedia.org

Glucocorticoid Receptor (GR) and Progesterone Receptor (PR): Research indicates that DHEA does not bind directly to the glucocorticoid or progesterone receptors. While some studies show that DHEA can exert anti-glucocorticoid effects, this action is not mediated by competing for the GR. Similarly, the effects of DHEA are generally not blocked by progesterone receptor antagonists, suggesting a lack of direct interaction.

Modulation of Cellular Signaling Pathways

While specific data for this compound is unavailable, DHEA is known to elicit rapid biological effects that occur too quickly to be explained by the classical genomic pathway of nuclear receptor activation and gene transcription. These non-genomic actions are mediated by interactions with receptors on the cell surface.

DHEA and its metabolites have been shown to bind to several membrane-associated receptors, leading to rapid changes in intracellular signaling. These include:

Specific DHEA Receptors: Evidence suggests the existence of a specific, high-affinity G protein-coupled receptor for DHEA on endothelial cells, though it has not been fully characterized.

Neurotransmitter Receptors: In the central nervous system, DHEA and its sulfated form, DHEA-S, are classified as neurosteroids. They can modulate the activity of neurotransmitter receptors, such as acting as antagonists for the GABA-A receptor and positive modulators for the NMDA receptor.

G Protein-Coupled Estrogen Receptor (GPER): Some DHEA metabolites, such as 7β-hydroxy-epiandrosterone, have been suggested to interact with GPER (also known as GPR30), a membrane-bound estrogen receptor that mediates rapid signaling.

These non-genomic actions are initiated within seconds to minutes and demonstrate that the biological effects of DHEA are not solely dependent on its conversion to other sex steroids or its direct interaction with nuclear receptors.

The non-genomic binding of DHEA to membrane receptors triggers downstream intracellular signaling cascades. The specific pathways activated can be cell-type dependent.

MAPK Pathway: In human endothelial cells, DHEA has been shown to rapidly activate endothelial nitric oxide synthase (eNOS) through a mechanism dependent on the ERK1/2 MAPK pathway. This rapid activation leads to the production of nitric oxide, a key regulator of vascular tone.

PI3K/AKT Pathway: In the same endothelial cell studies, the DHEA-induced activation of eNOS was found to be independent of the PI3K/Akt signaling pathway.

cAMP/PKA Pathway: The interaction of DHEA metabolites with G protein-coupled receptors like GPER can stimulate adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

The specific effects of this compound on these critical signaling pathways remain to be investigated.

Transcriptional Regulation by this compound in Experimental Models

Direct studies on gene transcription regulated by this compound are not currently available. The transcriptional activity of its parent compound, DHEA, and its metabolites is typically a result of their interaction with nuclear receptors, particularly the estrogen receptors.

By activating ERα and ERβ, DHEA metabolites can modulate the expression of a wide array of estrogen-responsive genes. For example, studies have shown that DHEA and its metabolites can increase the transcription of endogenous estrogen-regulated genes such as:

pS2 (TFF1): A classic estrogen-responsive gene often used as a marker of ER activity.

Progesterone Receptor (PGR): The expression of the progesterone receptor gene itself is often regulated by estrogen receptor signaling.

Cathepsin D1: Another gene whose expression is influenced by estrogen.

These transcriptional effects are often cell-specific and depend on the metabolic capabilities of the cell (e.g., the presence of aromatase) and the specific DHEA metabolite involved. The ability of this compound to directly regulate gene transcription has yet to be determined.

Gene Expression Profiling in Response to Compound Exposure

Currently, there is a lack of specific studies detailing the comprehensive gene expression profile in various cell types or tissues following direct exposure to this compound. Research on related compounds, such as dehydroepiandrosterone (DHEA), has shown effects on the mRNA expression of certain genes; for instance, DHEA has been observed to influence the expression of tyrosine hydroxylase and dopamine-β-hydroxylase. However, equivalent data for this compound is not available.

Epigenetic Modifications Induced by this compound or its Metabolites

There is no direct scientific evidence available to date that describes the specific epigenetic modifications, such as DNA methylation or histone alterations, induced by this compound or its subsequent metabolites. The field of epigenetics investigates how behaviors and environment can cause changes that affect the way genes work without altering the DNA sequence itself, but specific research into the role of this particular steroid is wanting. nih.gov

Effects on Cellular Processes in in vitro and ex vivo Models

Influence on Cell Proliferation and Differentiation

Specific research on the influence of this compound on cell proliferation and differentiation across various cell lines is not well-documented in the available literature. While studies on its precursor, DHEA, have suggested potential roles in hampering the proliferation of certain progenitor cells and promoting differentiation, it remains to be determined if this compound exerts similar or distinct effects.

Impact on Apoptosis and Cellular Homeostasis

The direct impact of this compound on the processes of apoptosis (programmed cell death) and the maintenance of cellular homeostasis has not been a subject of detailed investigation in published studies. Apoptosis is a critical process for normal development and tissue maintenance, and while various steroids are known to influence this pathway, the specific contribution of this compound is yet to be elucidated.

Role in Steroidogenesis Regulation of Other Steroids in Testicular, Adrenal, or Ovarian Cells

The precise role of this compound in regulating the synthesis of other steroid hormones in key steroidogenic tissues such as the testes, adrenal glands, and ovaries has not been specifically detailed in the available scientific literature. The regulation of steroidogenesis is a complex process involving a cascade of enzymes and the influence of various hormones. nih.govmdpi.com The general pathways of steroid synthesis in these tissues are well-established, but the specific modulatory effects of this compound within these pathways are not documented.

Regulation of Steroidogenesis in Testicular Cells

In the testes, Leydig cells are the primary site of androgen production, a process crucial for male reproductive health. nih.gov The synthesis of testosterone is regulated by the hypothalamic-pituitary-gonadal (HPG) axis, with luteinizing hormone (LH) being the principal stimulator of Leydig cell steroidogenesis. nih.gov The process involves a series of enzymatic conversions starting from cholesterol. While the effects of other androgens and external compounds on these enzymes have been studied, the specific influence of this compound is unknown. nih.govnih.gov

Key Enzymes and Hormones in Testicular Steroidogenesis

Molecule Type Name Function in Testicular Steroidogenesis
Enzyme Cholesterol Side-Chain Cleavage Enzyme (CYP11A1) Converts cholesterol to pregnenolone (B344588). nih.gov
Enzyme 3β-hydroxysteroid dehydrogenase (HSD3B) Converts pregnenolone to progesterone. mdpi.com
Enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) Converts progesterone and pregnenolone to androstenedione.
Enzyme 17β-hydroxysteroid dehydrogenase (HSD17B) Converts androstenedione to testosterone. nih.gov
Hormone Luteinizing Hormone (LH) Stimulates Leydig cells to produce testosterone. nih.gov

| Hormone | Follicle-Stimulating Hormone (FSH) | Supports spermatogenesis in Sertoli cells. nih.gov |

Regulation of Steroidogenesis in Adrenal Cells

The adrenal cortex is a major site of steroid hormone production, including glucocorticoids, mineralocorticoids, and adrenal androgens like DHEA. nih.govnih.gov Steroidogenesis is zonally regulated, with the zona reticularis being the primary site for DHEA synthesis. nih.gov The process is mainly stimulated by the adrenocorticotropic hormone (ACTH) from the pituitary gland. wikipedia.orgnih.gov The conversion of DHEA to other steroids is mediated by enzymes like 3β-hydroxysteroid dehydrogenase. nih.gov The regulatory role, if any, of this compound in modulating the activity of these adrenal steroidogenic enzymes has not been reported.

Key Enzymes and Hormones in Adrenal Steroidogenesis

Molecule Type Name Function in Adrenal Steroidogenesis
Enzyme Cholesterol Side-Chain Cleavage Enzyme (CYP11A1) Initiates steroid synthesis from cholesterol. nih.gov
Enzyme 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2) Metabolizes DHEA. nih.gov
Enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) Essential for the synthesis of DHEA.
Enzyme Sulfotransferase 2A1 (SULT2A1) Converts DHEA to DHEA-Sulfate. nih.gov
Hormone Adrenocorticotropic Hormone (ACTH) Primary stimulator of cortisol and adrenal androgen production. nih.gov

| Hormone | Angiotensin II | Principal stimulus for aldosterone (B195564) secretion. nih.gov |

Regulation of Steroidogenesis in Ovarian Cells

Ovarian steroidogenesis is a coordinated process between theca cells and granulosa cells, leading to the production of androgens and their subsequent conversion to estrogens. nih.govnih.gov This "two-cell, two-gonadotropin" system is fundamental for the menstrual cycle and fertility. nih.gov LH stimulates androgen production in theca cells, while FSH stimulates aromatase activity in granulosa cells to convert these androgens to estrogens. nih.govnih.gov The potential influence of this compound on the enzymatic activities within theca or granulosa cells has not been investigated.

Key Enzymes and Hormones in Ovarian Steroidogenesis

Molecule Type Name Function in Ovarian Steroidogenesis
Enzyme Cholesterol Side-Chain Cleavage Enzyme (CYP11A1) Initiates steroid synthesis in theca cells.
Enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) Produces androgens in theca cells.
Enzyme Aromatase (CYP19A1) Converts androgens to estrogens in granulosa cells. nih.gov
Enzyme 3β-hydroxysteroid dehydrogenase (HSD3B) Involved in the synthesis of progesterone.
Hormone Luteinizing Hormone (LH) Stimulates theca cells. nih.gov

| Hormone | Follicle-Stimulating Hormone (FSH) | Stimulates granulosa cells. nih.gov |

Regulation and Homeostasis of 15 Hydroxydehydroisoandrosterone in Biological Systems

Endocrine and Paracrine Control of 15-Hydroxylation Enzymes

The synthesis of 15-hydroxydehydroisoandrosterone is intrinsically linked to the broader regulation of steroid metabolism, which is under tight endocrine and paracrine control. The enzymes responsible for steroid hydroxylation, primarily members of the cytochrome P450 (CYP) superfamily, are key targets of this regulation.

Endocrine Regulation:

The production of DHEA, the precursor to 15-OH-DHEA, is primarily under the control of the hypothalamic-pituitary-adrenal (HPA) axis. Adrenocorticotropic hormone (ACTH) from the pituitary gland stimulates the adrenal cortex to synthesize and secrete DHEA. bioscientifica.comyoutube.com Consequently, any hormonal fluctuations affecting the HPA axis can indirectly influence the substrate availability for 15-hydroxylation.

Furthermore, sex hormones, such as estrogens and androgens, have been shown to regulate the expression of various CYP enzymes. For instance, studies have demonstrated that estrogens can upregulate the expression of CYP7B1, an enzyme known to hydroxylate DHEA, suggesting a potential feedback mechanism where the products of the steroidogenic pathway can influence the metabolism of their precursors. mu-varna.bg While CYP7B1 is primarily known for 7α-hydroxylation, the principle of hormonal regulation of steroid hydroxylases is well-established and likely extends to the enzymes responsible for 15-hydroxylation.

Paracrine and Autocrine Regulation:

Beyond systemic hormonal control, local communication between cells (paracrine) and self-regulation by cells (autocrine) play a significant role in modulating steroid metabolism. In various tissues, steroid hormones can be metabolized locally to exert specific effects. nih.gov For example, in the reproductive system, steroid-regulated paracrine mechanisms are crucial for processes like implantation. asm.orgwikipedia.org This localized control allows for tissue-specific adjustments in steroid hormone concentrations and activity, independent of circulating levels. It is plausible that similar paracrine and autocrine mechanisms are involved in regulating the activity of 15-hydroxylating enzymes in specific tissues where 15-OH-DHEA has a functional role.

Role of Hypoxia in Modulating 15-Hydroxylation and Steroidogenesis

Hypoxia, a condition of low oxygen availability, is a potent physiological stimulus that profoundly influences cellular metabolism, including steroidogenesis. The cellular response to hypoxia is primarily mediated by hypoxia-inducible factors (HIFs), with HIF-1α being a key player.

Research has shown that hypoxia can significantly impact the expression and activity of enzymes involved in steroid synthesis. While direct studies on the effect of hypoxia on 15-hydroxylation of DHEA are limited, the broader impact on steroidogenesis provides a framework for understanding its potential role. For instance, studies have demonstrated that DHEA can decrease the accumulation of HIF-1α in human pulmonary artery smooth muscle cells under hypoxic conditions, suggesting a complex interplay between DHEA metabolism and the cellular response to low oxygen. nih.gov

Furthermore, hypoxia has been shown to repress the expression of CYP7A1, another key enzyme in steroid metabolism, although this effect appears to be independent of HIF-1α and the transcriptional repressor SHP. nih.gov This indicates that hypoxia can regulate steroidogenic enzymes through multiple, and sometimes independent, pathways. Given that cytochrome P450 enzymes require molecular oxygen for their catalytic activity, a state of hypoxia could directly limit the rate of 15-hydroxylation, independent of changes in enzyme expression. nih.gov

The table below summarizes the known effects of hypoxia on key components related to steroidogenesis:

FactorEffect of HypoxiaImplication for 15-Hydroxylation
HIF-1α Stabilized and activatedMay indirectly regulate the expression of 15-hydroxylating enzymes.
DHEA Can decrease HIF-1α accumulationSuggests a feedback loop where the substrate for 15-hydroxylation can modulate the hypoxic response.
CYP Enzymes Expression can be altered (e.g., CYP7A1 repressed)The expression of the specific 15-hydroxylase is likely to be regulated by hypoxia.
Molecular Oxygen (O2) Reduced availabilityCan directly limit the catalytic activity of the 15-hydroxylase enzyme.

Dynamic Regulation in Response to Physiological Cues in Animal Models

The regulation of steroidogenic enzymes in response to physiological cues is also evident in various animal models. For instance, in rats, the administration of DHEA has been shown to suppress the expression of CYP2C11, a male-specific enzyme involved in 16α-hydroxylation of steroids. This demonstrates that the levels of precursor steroids can dynamically regulate the expression of enzymes involved in their metabolism.

Furthermore, studies in dogs have shown that the administration of synthetic steroids like dexamethasone (B1670325) can affect adrenal cortical function and the response to ACTH. While not directly measuring 15-OH-DHEA, these studies underscore the dynamic nature of steroid hormone regulation in response to external and internal signals in animal models. The use of anabolic steroids in food-producing animals also highlights the potent and dynamic effects of exogenous steroids on endogenous hormone production and metabolism.

Enzyme-Substrate Interactions and Substrate Specificity in Complex Biological Environments

The hydroxylation of dehydroisoandrosterone at the 15th position is a highly specific enzymatic reaction that depends on the precise interaction between the steroid substrate and the active site of the hydroxylating enzyme. While the specific human enzyme for 15α-hydroxylation of DHEA is not definitively identified, studies on related cytochrome P450 enzymes provide a framework for understanding these interactions.

The active sites of CYP enzymes are complex three-dimensional structures that dictate their substrate specificity. For example, homology modeling and molecular dynamics simulations of CYP7B1 have identified key amino acid residues and dominant access channels that are crucial for ligand binding. These studies suggest that the flexibility of the active site and the presence of specific residues, such as a cluster of phenylalanine residues, allow the enzyme to accommodate and orient different steroid substrates for hydroxylation.

In a complex biological environment, such as the cytoplasm or the endoplasmic reticulum where these enzymes are located, numerous factors can influence enzyme-substrate interactions. These include:

Substrate Availability: The local concentration of DHEA and competing steroid substrates will directly impact the rate of 15-hydroxylation.

Cofactor Availability: Cytochrome P450 enzymes require cofactors like NADPH and molecular oxygen to function. The availability of these cofactors can be rate-limiting.

Presence of Inhibitors or Inducers: Other endogenous or exogenous compounds can inhibit or induce the activity of hydroxylating enzymes, altering the metabolic profile of DHEA.

Membrane Environment: For membrane-bound enzymes like many CYPs, the lipid composition of the endoplasmic reticulum membrane can influence enzyme conformation and activity.

The study of enzyme kinetics in situ, within intact cells or tissue preparations, is crucial for understanding these complex interactions in a more physiologically relevant context than studies with purified enzymes.

Advanced Analytical Methodologies for Research on 15 Hydroxydehydroisoandrosterone

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matricesnih.govmsu.edu

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a premier technique for the quantification of steroids like 15-Hydroxydehydroisoandrosterone in complex biological samples. Its high specificity and sensitivity allow for the detection and accurate measurement of low-concentration analytes in matrices such as serum, plasma, and urine. nih.gov The coupling of liquid chromatography, which separates the compound from other matrix components, with tandem mass spectrometry, which provides definitive identification and quantification based on mass-to-charge ratio and fragmentation patterns, makes this method exceptionally robust. msu.edu

Method Development and Validation for Trace Analysis

The development of a reliable LC-MS/MS method for this compound requires meticulous optimization and validation to ensure accuracy at trace levels. Method development involves the selection of an appropriate chromatographic column (typically a reversed-phase C18 column) and mobile phase to achieve optimal separation from isomeric and isobaric interferences. The mass spectrometer parameters, including ionization source conditions (e.g., electrospray ionization - ESI) and multiple reaction monitoring (MRM) transitions, are fine-tuned for maximum sensitivity and specificity.

Validation is performed according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI). This process confirms the method's performance and reliability. Key validation parameters are outlined in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity & Range The range of concentrations over which the method is accurate and precise.Correlation coefficient (r²) > 0.99
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Precision (Intra- & Inter-assay) The degree of agreement among a series of measurements from multiple sampling of the same homogenous sample.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ)
Accuracy/Recovery The closeness of the measured value to the true value, often assessed by spiking known amounts of the analyte into the matrix.85-115% of the nominal concentration
Matrix Effect The effect of co-eluting, interfering substances in the sample matrix on the ionization of the analyte.Ion suppression or enhancement within an acceptable range (e.g., 85-115%)
Specificity/Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and its internal standard.

This table presents typical validation parameters for an LC-MS/MS method intended for trace analysis of steroids in biological matrices, based on common industry and regulatory standards. nih.govnih.gov

Isotope Dilution Mass Spectrometry for Absolute Quantification

For the highest level of accuracy in quantification, isotope dilution mass spectrometry is the gold standard. This technique involves the addition of a known amount of a stable isotope-labeled version of this compound (e.g., containing deuterium (B1214612) or carbon-13) to the sample at the earliest stage of preparation. eaglebio.comoup.com This labeled compound serves as an internal standard that behaves almost identically to the endogenous (unlabeled) analyte throughout the extraction, derivatization (if any), and ionization processes. oup.com

By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard, any variations or losses during sample processing are effectively canceled out. eaglebio.com This allows for highly precise and accurate absolute quantification, correcting for matrix effects and extraction inefficiencies that can compromise other methods. asm.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for comprehensive steroid profiling, capable of measuring a wide array of steroid metabolites in a single analysis. arborassays.comsceti.co.jp This makes it invaluable for research contexts where an overview of steroid biosynthesis and metabolism is required. mybiosource.com

Unlike LC-MS, which can often analyze steroids directly, GC-MS requires a multi-step sample preparation process due to the low volatility of steroids. arborassays.com The typical workflow includes:

Extraction: Steroids are first extracted from the biological matrix (commonly urine) using solid-phase extraction (SPE). drg-international.com

Hydrolysis: As many steroids are excreted as water-soluble glucuronide or sulfate (B86663) conjugates, these must be cleaved, typically through enzymatic (e.g., using β-glucuronidase/arylsulfatase) or chemical (acid) hydrolysis, to release the free steroid. arborassays.com

Derivatization: The free steroids are then chemically modified to increase their volatility and thermal stability for gas chromatography. A common method is silylation, which converts hydroxyl and keto groups into trimethylsilyl (B98337) (TMS) ethers and enol-ethers, respectively. nih.gov

The derivatized sample is then injected into the GC-MS system, where the steroids are separated based on their boiling points and polarity on a long capillary column and subsequently detected by the mass spectrometer. The resulting chromatogram provides a detailed profile of the steroid metabolome. sceti.co.jp

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, CD) in Research Contexts

In research involving the synthesis of novel steroid analogues or the identification of unknown metabolites, advanced spectroscopic techniques are indispensable for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete chemical structure of a molecule in solution. For a compound like this compound, 1D NMR (¹H and ¹³C) would reveal the number and types of protons and carbons, while 2D NMR experiments (such as COSY, HSQC, and HMBC) would establish the connectivity between atoms, confirming the carbon skeleton and the precise position of the hydroxyl group at C-15. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. msu.edu The IR spectrum of this compound would show characteristic absorption bands corresponding to the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹) and the ketone (C=O) group at C-17 (a sharp peak around 1740 cm⁻¹). nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for investigating the stereochemistry of chiral molecules. nih.gov Since steroids have multiple chiral centers, their CD spectrum provides a unique fingerprint related to their three-dimensional structure. This technique can be used to confirm the absolute configuration of the hydroxyl group at C-15 and other stereocenters within the steroid nucleus. nih.gov

Development and Application of Immunoassays for Research Purposes (e.g., ELISA, RIA)nih.gov

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are high-throughput methods used in research for the rapid screening of a large number of samples. sceti.co.jpnih.gov These assays are based on the principle of competitive binding, where the analyte in the sample competes with a labeled version of the analyte for a limited number of binding sites on a specific antibody. drg-international.com

While direct immunoassays for this compound are not commonly available commercially, their development would follow established principles. An antibody would be raised against a this compound-protein conjugate. For an ELISA, the competitor would be an enzyme-labeled version of the steroid, and the signal would be a color change measured by a plate reader. arborassays.com For a RIA, the competitor would be a radiolabeled steroid, and the signal would be detected by a gamma counter. nih.gov

The development of immunoassays for the parent compound, Dehydroepiandrosterone (B1670201) (DHEA), is well-established and serves as a model.

FeatureDescription
Assay Principle Competitive ELISA. Endogenous DHEA from a sample competes with a DHEA-horseradish peroxidase (HRP) conjugate for binding to a polyclonal antibody. sceti.co.jp
Sample Types Serum, plasma, urine, saliva, fecal extracts, tissue culture media. arborassays.com
Detection Colorimetric, read at 450 nm. The amount of bound enzyme conjugate (and thus the color intensity) is inversely proportional to the concentration of DHEA in the sample. sceti.co.jp
Sensitivity Typically in the low ng/mL to high pg/mL range. eaglebio.com
Application High-throughput screening in research to assess endocrine function and hormonal balance. arborassays.com

This table summarizes the typical characteristics of a commercially available ELISA kit for DHEA, which illustrates the principles applicable to the development of an assay for its 15-hydroxy derivative. drg-international.com

It is important to note that while immunoassays are useful for screening, they can sometimes suffer from cross-reactivity with structurally similar steroids, and confirmation of results with a more specific method like LC-MS/MS is often recommended for research purposes. oup.com

Sample Preparation Strategies for Diverse Research Samples (e.g., tissue, cell culture media, animal fluids)

The strategy for preparing a sample for analysis of this compound is dictated by the complexity of the matrix.

Animal Fluids (Serum, Plasma, Urine): Preparation typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analyte. drg-international.com For LC-MS/MS, a simple protein precipitation with a solvent like methanol (B129727) or acetonitrile, followed by centrifugation, is often sufficient. nih.gov For GC-MS or immunoassays, more extensive cleanup with LLE or SPE is common. drg-international.com

Tissue Samples: Tissues must first be mechanically disrupted and homogenized to release the cellular contents. This can be done using bead beaters or rotor-stator homogenizers. Following homogenization, an enzymatic digestion step may be employed to create a single-cell suspension. nih.gov The resulting homogenate is then typically subjected to LLE or SPE to extract the steroids.

Cell Culture Media: Cell culture media is generally a cleaner matrix than plasma or tissue homogenates. It may be analyzed directly after centrifugation to remove cells and debris, or a simple SPE step can be used to concentrate the analyte and remove media components before analysis by LC-MS/MS or other methods. arborassays.com

Synthetic Chemistry and Chemical Biology Approaches for 15 Hydroxydehydroisoandrosterone

Total Chemical Synthesis Strategies for 15-Hydroxydehydroisoandrosterone

The total synthesis of complex steroidal structures like this compound from simple acyclic precursors is a formidable challenge in organic chemistry. Due to the intricate and stereochemically dense four-ring core of the steroid, such approaches are typically lengthy, low-yielding, and not commercially viable. Consequently, the scientific literature does not feature prominent examples of the total synthesis of this specific compound. The established and more economical route involves the modification of readily available natural steroid precursors.

Semi-Synthetic Pathways from Readily Available Steroid Precursors

The most practical and widely adopted strategy for producing this compound and its derivatives is through the semi-synthesis from abundant steroid starting materials. Dehydroepiandrosterone (B1670201) (DHEA), which is produced on an industrial scale, serves as the primary precursor. wikipedia.org The central chemical challenge in this semi-synthetic approach is the regioselective introduction of a hydroxyl group at the C15 position of the steroid nucleus.

Achieving this transformation through purely chemical means is difficult due to the presence of other reactive sites on the DHEA molecule. The C15 position is an unactivated carbon, making it resistant to direct oxidation. While general methods for preparing hydroxylated steroid derivatives have been developed, they often involve multiple steps of protection and deprotection, and may lack the specific selectivity required for efficient synthesis. google.com This difficulty has led researchers to explore more selective biocatalytic methods.

Chemoenzymatic Synthesis of 15-Hydroxylated Steroids

Chemoenzymatic synthesis, which combines chemical steps with highly selective enzymatic reactions, has emerged as the most effective method for producing 15-hydroxylated steroids. Microbial biotransformation is a particularly powerful tool, as various fungi possess cytochrome P450 monooxygenases capable of hydroxylating specific positions on the steroid skeleton with high regio- and stereoselectivity. nih.govmdpi.com

A key application of this strategy is in the synthesis of 3β,7α,15α-trihydroxy-5-androsten-17-one (7α,15α-diOH-DHEA), a crucial intermediate for the production of the widely used progestin, drospirenone. nih.gov The fungus Colletotrichum lini has been extensively studied for its ability to perform this dihydroxylation on the DHEA precursor. nih.govnih.gov In one documented method, using Colletotrichum lini with a DHEA substrate concentration of 6 g/L, a DHEA conversion of 72.6% was achieved, with the molar yield of 7α,15α-diOH-DHEA reaching 51.2%. nih.gov Further process optimization, including strategies like multi-step substrate addition and controlled glucose feeding, has significantly improved yields, reaching up to 66.6% in fermenter-scale production. nih.gov

While the focus has often been on the di-hydroxylated product, these findings underscore the capability of microbial systems to introduce a hydroxyl group at the C15α position. Hydroxylation at this position is also a key step in the synthesis of certain progesterone (B1679170) analogs. mdpi.com Various other filamentous fungi have been documented to hydroxylate DHEA at different positions, highlighting the broad utility of biotransformation in creating a diverse range of steroid metabolites. nih.gov

Microbial Biotransformation of Dehydroepiandrosterone (DHEA)
MicroorganismSubstratePrimary Product(s)Reference
Colletotrichum liniDHEA7α,15α-diOH-DHEA nih.govnih.gov
Backusella lamprosporaDHEA7α-OH-DHEA nih.gov
Absidia coeruleaDHEA7α-OH-DHEA, 7β-OH-DHEA nih.gov
Gibberella sp.DHEA7α-OH-DHEA, 7β-OH-DHEA mdpi.com

Synthesis of Isotopically Labeled this compound for Metabolic Tracing

Isotopically labeled compounds are indispensable tools for metabolic studies, acting as tracers in vivo and as internal standards for quantitative analysis by isotope dilution mass spectrometry. clearsynth.comnih.gov The synthesis of isotopically labeled this compound, for instance with deuterium (B1214612) (²H) or carbon-13 (¹³C), can be accomplished through multi-step chemical synthesis.

While a specific synthesis for labeled 15-hydroxy-DHEA is not prominently reported, established methods for labeling similar steroids can be adapted. For example, a reported synthesis of deuterium-labeled 17-hydroxyprogesterone provides a viable template. nih.gov Such a strategy could involve:

Base-catalyzed H-D exchange: A suitable steroid precursor containing a ketone adjacent to the desired labeling site can be treated with a base in the presence of a deuterium source like D₂O. This exchanges the α-hydrogens for deuterium atoms. nih.gov

Reduction with deuterated reagents: Ketones can be reduced using deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to install a deuterated hydroxyl group. The Wolff-Kishner reduction can also be modified to use deuterated reagents like [²H]hydrazine hydrate (B1144303) to reduce a ketone to a deuterated methylene (B1212753) group. nih.gov

Catalytic H-D exchange: Transition metals like Palladium on carbon (Pd/C) can catalyze the exchange of hydrogen for deuterium from D₂O at specific positions, particularly at aromatic or activated sites. nih.gov

These general methods can be strategically combined in a multi-step sequence starting from a precursor of this compound to introduce deuterium atoms into the steroid skeleton, creating a heavy version of the molecule suitable for advanced analytical studies. clearsynth.comnih.govprinceton.edu

Derivatization Strategies for Structural-Activity Relationship (SAR) Studies and Probe Development

To investigate the biological importance of the C15 hydroxyl group and other functionalities, derivatization strategies are employed to create a library of analogues for Structure-Activity Relationship (SAR) studies. nih.gov These chemical modifications can modulate the compound's binding affinity, potency, and pharmacokinetic properties.

Common derivatization strategies applicable to this compound include:

Esterification/Etherification: The C3 and C15 hydroxyl groups are primary targets for modification. They can be converted to a wide range of esters (e.g., acetates, benzoates) or ethers to probe the importance of hydrogen bond donation and steric bulk at these positions.

Oxidation: The C15 hydroxyl group can be oxidized to the corresponding 15-keto derivative, allowing for an assessment of the hydroxyl group's role in biological activity.

Modification of the C17-ketone: The ketone at C17 can be reduced to a hydroxyl group or used as a handle to introduce new functionalities via reactions like the Wittig reaction or Grignard addition.

Cyclization Reactions: In a more complex approach, functional groups can be used to form new rings. For instance, 1,3-dipolar cyclization reactions have been used to add isoxazoline (B3343090) rings to a steroid core, significantly altering its shape and properties. nih.gov

These derivatization efforts are not only crucial for SAR but also for creating chemical probes. For example, attaching a fluorescent tag or a biotin (B1667282) molecule to a non-critical position on the steroid can create a probe for use in binding assays or to visualize the molecule's interaction within cells. Furthermore, derivatization is a standard procedure in analytical chemistry to improve the volatility and ionization efficiency of steroids for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

Comparative Biochemistry and Evolutionary Perspectives of 15 Hydroxylation

Interspecies Variations in 15-Hydroxylation Pathways and Enzymes (e.g., fungal, aquatic species)

The capacity to hydroxylate steroids at the 15-position is not uniformly distributed across the tree of life. It is a feature found in specific lineages, particularly within bacteria and fungi, with distinct enzymes and pathways tailored to their metabolic needs.

Fungal 15α-Hydroxylation: Fungi, especially filamentous fungi, are renowned for their ability to perform highly specific steroid hydroxylations. nih.gov Several species have been identified that can introduce a hydroxyl group at the 15α-position. For instance, Penicillium raistrickii is utilized commercially to produce 15α-hydroxy-13-methyl-estr-4-ene-3,17-dione, a key precursor in the synthesis of the contraceptive gestodene. nih.gov The enzyme responsible, P450pra, is a cytochrome P450 monooxygenase that has been cloned and characterized, revealing its singular role in this specific hydroxylation reaction in this organism. nih.gov Similarly, Fusarium culmorum and Colletotrichum lini can catalyze the 12β-hydroxylation of progesterone (B1679170), but also produce the 15α-hydroxylated product. nih.gov A novel cytochrome P450 from Fusarium graminearum, CYP68J5_fg, has been identified which possesses both 12β- and 15α-hydroxylase activities toward progesterone. nih.gov

Bacterial 15β-Hydroxylation: In contrast to the 15α-hydroxylation commonly observed in fungi, bacteria predominantly exhibit 15β-hydroxylase activity. The cytochrome P450 enzyme CYP106A2, from Bacillus megaterium, is a well-studied example that primarily hydroxylates a variety of steroids at the 15β-position. nih.gov Other bacterial P450s, such as CYP109B1 from Bacillus subtilis, also show a high degree of regio- and stereoselectivity for 15β-hydroxylation of substrates like testosterone (B1683101). nih.govnih.gov These bacterial hydroxylases are often involved in catabolic pathways, preparing the steroid molecule for degradation by increasing its polarity. nih.gov

Aquatic Species: Information on steroid 15-hydroxylation in aquatic species is less abundant. However, the widespread distribution of steroid-degrading bacteria in marine environments suggests that such pathways are likely present. nih.gov The metabolism of steroids in aquatic organisms is crucial for detoxification and hormone regulation, and it is plausible that 15-hydroxylation plays a role in these processes, although specific enzymes have not been as extensively characterized as in terrestrial microbes.

The table below summarizes the variations in 15-hydroxylation across different species.

Species/GroupEnzyme FamilyPosition of HydroxylationPrimary SubstratesReference
Penicillium raistrickiiCytochrome P450 (P450pra)15α13-methyl-estr-4-ene-3,17-dione nih.gov
Fusarium graminearumCytochrome P450 (CYP68J5_fg)12β and 15αProgesterone nih.gov
Bacillus megateriumCytochrome P450 (CYP106A2)15βProgesterone, Testosterone, Cortisol nih.gov
Bacillus subtilisCytochrome P450 (CYP109B1)15βTestosterone, Boldenone nih.gov

Phylogenetic Analysis of Steroid 15-Hydroxylases

Phylogenetic analyses of steroid hydroxylases, particularly those belonging to the vast cytochrome P450 (CYP) superfamily, provide insights into their evolutionary origins and the divergence of their functions. Steroid 15-hydroxylases are found within specific CYP families, and their relationships reflect a history of gene duplication and neofunctionalization.

A phylogenetic study of P450 monooxygenases from Bacillus species revealed that enzymes with steroid hydroxylating activity cluster together, indicating a common ancestry. nih.gov The CYP109 family, which includes enzymes with 15β-hydroxylase activity like CYP109B1, is highly prevalent in bacteria. nih.govswan.ac.uk It is hypothesized that these bacterial CYP109 genes were transferred to archaea via horizontal gene transfer, contributing to the evolution of P450s in that domain. nih.govswan.ac.uk

The phylogeny of key steroid degradation enzymes often shows a clear separation between those from Actinobacteria and Proteobacteria, suggesting distinct evolutionary trajectories for these pathways in different bacterial phyla. researchgate.net The enzymes responsible for 15-hydroxylation in fungi, like P450pra from Penicillium raistrickii, belong to different P450 families compared to their bacterial counterparts, indicating that the ability to hydroxylate at the C15 position likely evolved independently in these kingdoms. nih.gov

This independent evolution is a classic example of convergent evolution, where different enzymes have evolved to catalyze a similar reaction due to shared selective pressures, such as the need to metabolize or detoxify steroid compounds.

Comparative Roles of 15-Hydroxylated Steroids Across Different Organisms and Developmental Stages

The functional significance of 15-hydroxylated steroids varies considerably among different organisms and developmental contexts.

In Microorganisms: In bacteria and fungi, 15-hydroxylation is primarily a metabolic process. nih.gov Hydroxylation increases the polarity of hydrophobic steroid molecules, which facilitates their excretion and can be a preliminary step in their complete catabolism for use as a carbon and energy source. nih.govresearchgate.net For example, in Bacillus megaterium, the 15β-hydroxylation of various steroids is part of a detoxification or degradation pathway. nih.gov In some fungi, these hydroxylated steroids can serve as intermediates for the synthesis of commercially valuable compounds. nih.govdavidmoore.org.uk

In Mammals: While direct 15-hydroxylation of steroids like DHEA is not a major pathway in humans, other hydroxylation events are critical. For instance, the hydroxylation of cholesterol and other steroids by enzymes like CYP7B1 is essential for bile acid synthesis and neurosteroid metabolism. nih.govresearchgate.netwikipedia.org Although CYP7B1 primarily catalyzes 7α-hydroxylation, its broad substrate specificity underscores the importance of site-specific hydroxylation in regulating the activity of signaling molecules. nih.govresearchgate.net The introduction of a hydroxyl group can dramatically alter the biological activity of a steroid, either activating or inactivating it. For example, 15α-hydroxylated steroids have been noted to have increased glucocorticoid activity. davidmoore.org.uk

Developmental Stages: The role of specific hydroxylated steroids can also change during development. In vertebrates, neurosteroids, which are often hydroxylated derivatives of cholesterol and other steroids, play crucial roles in brain development, neuronal plasticity, and behavior. nih.gov While the specific roles of 15-hydroxylated steroids in development are not as well-defined, the general principle that hydroxylation modulates steroid hormone activity suggests they could have distinct functions during different life stages.

The following table outlines the comparative roles of 15-hydroxylated steroids.

Organism GroupPrimary Role of 15-HydroxylationConsequence of HydroxylationReference
BacteriaCatabolism/DetoxificationIncreased polarity, preparation for degradation nih.gov
FungiBiotransformation/MetabolismCreation of valuable intermediates, detoxification nih.govdavidmoore.org.uk
Mammals (by analogy)Modulation of BioactivityAlteration of hormone receptor binding and signaling davidmoore.org.uk

Evolutionary Significance of Steroid Modifications at the 15-Position

The evolution of enzymes capable of modifying steroids at the 15-position reflects an adaptive response to the diverse roles of steroids as both structural molecules and signaling hormones. The ability to introduce a hydroxyl group at a specific position on the steroid backbone provides a powerful mechanism for functional diversification.

The modification of steroids is a key evolutionary innovation. Steroids themselves are thought to have been a prerequisite for the evolution of eukaryotes, enabling the formation of more fluid and permeable membranes necessary for processes like endocytosis. nih.gov The subsequent evolution of steroid-modifying enzymes, including hydroxylases, allowed for the fine-tuning of membrane properties and the emergence of steroids as signaling molecules. nih.gov

The hydroxylation at the C15 position, like at other positions, can be seen as a molecular switch that can:

Alter Receptor Binding: A hydroxyl group can change the shape and polarity of a steroid, affecting its ability to bind to nuclear receptors and thereby altering gene expression.

Change Membrane Interactions: The added polarity can influence how the steroid partitions into and affects the properties of cellular membranes.

Create Novel Bioactivities: Hydroxylation can lead to entirely new biological effects. For example, the presence of a double bond at C-15, which can be introduced following 15α-hydroxylation, may increase the antiviral activity of certain steroids. researchgate.net

Facilitate Excretion: By increasing water solubility, hydroxylation is a common step in the detoxification and elimination of both endogenous and xenobiotic compounds. researchgate.net

The independent evolution of 15α-hydroxylases in fungi and 15β-hydroxylases in bacteria highlights the strong selective pressure for this specific type of steroid modification in different ecological niches. nih.govnih.gov For microbes, this may have been driven by the need to utilize steroids from their environment or to detoxify steroidal compounds produced by other organisms. In the broader evolutionary context, the ability to modify the steroid scaffold at positions like C15 has been a crucial element in the chemical arms race between organisms and in the development of complex endocrine signaling systems.

Emerging Research Directions and Unexplored Avenues for 15 Hydroxydehydroisoandrosterone

Discovery of Novel Biological Functions in Underexplored Model Systems

While much of the initial research on steroid metabolism has been conducted in traditional model organisms, there is a growing interest in exploring the functions of 15-OH-DHEA in a wider range of biological systems. The use of non-conventional model organisms, such as various marine and terrestrial species, could reveal conserved or unique functions of this and other steroid hormones. These investigations may uncover novel pathways and physiological effects that have been overlooked in more common laboratory animals.

Identification of Additional Enzymes and Regulatory Factors in its Metabolism

The enzymatic pathways that synthesize and metabolize 15-OH-DHEA are not fully elucidated. While enzymes like 15-hydroxyprostaglandin dehydrogenase are known to act on similar structures, further research is needed to identify all the key enzymes responsible for the production and degradation of 15-OH-DHEA. nih.govnih.gov The regulation of these enzymes by various factors, including hormones and pharmacological agents, is a critical area of investigation. nih.govnih.gov Understanding these regulatory networks will provide a more complete picture of how the levels of 15-OH-DHEA are controlled in the body.

Key areas for future investigation include:

Identification of specific hydroxylases and dehydrogenases: Pinpointing the primary enzymes responsible for the 15-hydroxylation of DHEA and the subsequent metabolism of 15-OH-DHEA.

Regulatory mechanisms: Investigating how hormones, such as thyroid hormones, and other signaling molecules influence the expression and activity of these metabolic enzymes. nih.gov

Endogenous inhibitors: Exploring the presence and role of naturally occurring inhibitors that may modulate the activity of enzymes in the 15-OH-DHEA pathway. nih.gov

Systems Biology and Metabolomics Approaches to Unravel its Network Interactions

The integration of metabolomics with systems biology offers a powerful approach to understanding the complex biological networks in which 15-OH-DHEA participates. youtube.comnih.gov By analyzing the global metabolic profiles in response to changes in 15-OH-DHEA levels, researchers can identify novel pathways and molecular interactions. youtube.com This "top-down" approach can generate new hypotheses about the function of this steroid that can then be tested with more targeted experiments. youtube.com

Systems biology can help to:

Identify metabolic signatures: Correlating changes in the metabolome with physiological or pathological states to understand the broader impact of 15-OH-DHEA. nih.govuni-wuerzburg.de

Construct network models: Building computational models to simulate and predict the effects of 15-OH-DHEA on cellular and organismal metabolism. youtube.com

Uncover cross-species insights: Comparing metabolic responses across different species to identify conserved and divergent roles of steroid metabolism. nih.gov

Development of Advanced in vitro and ex vivo Models for Mechanistic Studies

To delve deeper into the molecular mechanisms of 15-OH-DHEA action, the development of sophisticated in vitro and ex vivo models is essential. biomodels.comnih.gov These models provide controlled environments to study cellular and tissue-specific responses to this steroid, bridging the gap between simple cell culture and complex in vivo studies. biomodels.comnih.gov

Advanced models that are proving valuable include:

Three-dimensional (3D) organoids and spheroids: These models more accurately mimic the complex structure and function of tissues, allowing for the study of cell-cell interactions and tissue-level responses to 15-OH-DHEA. physiogenex.com

Organ-on-a-chip technologies: Microfluidic devices that can recapitulate the physiological environment of organs, enabling precise control and real-time monitoring of cellular behavior in response to steroid treatment. biomedpress.org

Tissue explant cultures: The use of fresh tissue slices allows for the study of 15-OH-DHEA's effects in a context that preserves the native cellular architecture and interactions. biomedpress.org

These advanced models are critical for dissecting signaling pathways, identifying direct molecular targets, and understanding the dose-dependent effects of 15-OH-DHEA in a physiologically relevant context. nih.gov

Application in Synthetic Biology for Engineered Steroid Production

Synthetic biology offers exciting possibilities for the sustainable and efficient production of 15-OH-DHEA and other valuable steroid compounds. By engineering microorganisms like Pichia pastoris, researchers can create "microbial cell factories" capable of producing specific steroids through biotransformation. nih.govnih.gov

Recent advancements in this area include:

Heterologous expression of steroid-modifying enzymes: Introducing genes from other organisms, such as the 15α-hydroxylase from Penicillium raistrickii, into a microbial host to perform specific hydroxylation reactions. nih.gov

Metabolic engineering to enhance precursor supply: Modifying the host's metabolism to increase the availability of precursors and cofactors, such as NADPH, to improve the efficiency of steroid production. nih.gov

Optimization of fermentation processes: Developing fed-batch fermentation strategies to scale up production and achieve higher yields of the desired steroid. nih.gov

This approach not only provides a more environmentally friendly alternative to chemical synthesis but also allows for the production of novel steroid derivatives with potentially enhanced therapeutic properties.

Exploration of Environmental Factors Influencing its Biosynthesis and Metabolism (e.g., endocrine disruptors in model systems)

The biosynthesis and metabolism of steroids, including 15-OH-DHEA, can be influenced by a variety of environmental factors. A significant area of concern is the impact of endocrine-disrupting chemicals (EDCs), which are widespread in the environment and can interfere with the body's hormone systems. nih.govresearchgate.net

Research in this area is focused on:

Identifying EDCs that affect steroid pathways: Screening common environmental contaminants, such as pesticides, plasticizers (e.g., BPA), and industrial chemicals, for their effects on the enzymes involved in 15-OH-DHEA metabolism. nih.govnih.gov

Investigating mechanisms of disruption: Determining how these chemicals interfere with steroid synthesis and signaling, whether by mimicking natural hormones, blocking hormone receptors, or altering the expression of metabolic enzymes. nih.govyoutube.com

Using model systems to assess impact: Employing various animal and cell-based models to study the effects of EDC exposure on steroid profiles and associated health outcomes. researchgate.net

Understanding how environmental exposures can alter the delicate balance of steroid hormones is crucial for assessing public health risks and developing strategies to mitigate the harmful effects of endocrine disruptors. youtube.com

Q & A

[Basic] What analytical methods are used to quantify 15-Hydroxydehydroisoandrosterone in biological samples?

To quantify this compound, researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity (LOD: 0.1 ng/mL) and specificity for steroid analysis. Key steps include:

  • Sample preparation : Solid-phase extraction or derivatization to enhance ionization efficiency.
  • Chromatographic separation : Use of C18 columns with gradient elution to resolve structurally similar steroids.
  • Validation : Assessment of precision (<15% CV), accuracy (85–115% recovery), and matrix effects .

Immunoassays (e.g., ELISA) are alternatives but require rigorous validation to address cross-reactivity with related steroids like DHEA or androstenediol .

Table 1 : Comparison of Analytical Methods

MethodSensitivity (LOD)SpecificityThroughputKey Limitations
LC-MS/MS0.1 ng/mLHighModerateCostly instrumentation
Immunoassay1.0 ng/mLModerateHighCross-reactivity risks

[Advanced] How do researchers address discrepancies in reported bioactivity of this compound across studies?

Contradictory findings often arise from:

  • Variability in experimental models : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or animal strains (e.g., Sprague-Dawley vs. Wistar rats) affecting metabolic responses.
  • Compound purity : Impurities ≥5% can skew bioactivity results. Validate purity via NMR (≥95% purity) and HPLC-UV (>99% homogeneity) .
  • Dosage regimes : Non-linear pharmacokinetics may require dose-response studies (e.g., 1–100 µM) to identify therapeutic windows.
  • Statistical rigor : Use of ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups and meta-analysis to reconcile cross-study differences .

[Basic] What is the biosynthetic pathway of this compound in humans?

This compound is synthesized via:

Cholesterol → Pregnenolone : Catalyzed by CYP11A1 in mitochondria.

Pregnenolone → 17α-Hydroxypregnenolone : Via CYP17A1 hydroxylation.

17α-Hydroxypregnenolone → DHEA : CYP17A1 lyase activity.

DHEA → this compound : Hydroxylation at C15 by CYP3A4 or CYP2D6 isoforms .

Key intermediates : Androstenediol and testosterone are downstream metabolites regulated by 17β-HSD and 5α-reductase enzymes.

[Advanced] What in vivo models are appropriate for studying the physiological effects of this compound?

  • Rodent models :
    • Ovariectomized rats : To study estrogenic effects in hormone-deficient states. Administer 1–10 mg/kg/day subcutaneously for 4 weeks .
    • Aged mice : Assess neuroprotective effects via Morris water maze tests and hippocampal steroid quantification .
  • Non-human primates : For translational pharmacokinetic studies (e.g., Cynomolgus monkeys), but ethical and cost constraints apply.
  • Endpoint selection : Measure serum steroid panels, tissue-specific gene expression (e.g., ERα, AR), and histopathology .

[Basic] How is the structural identity of synthesized this compound confirmed?

  • Nuclear Magnetic Resonance (NMR) : Confirm C15 hydroxylation via chemical shifts (δ 3.5–4.0 ppm for -OH) and coupling patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]+ ions to theoretical m/z (e.g., 305.2114 for C19H28O3).
  • X-ray crystallography : Resolve spatial configuration (e.g., 5α vs. 5β stereochemistry) .

[Advanced] What statistical approaches are recommended for analyzing dose-response relationships of this compound in cellular assays?

  • Non-linear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) to calculate EC50/IC50 values.
  • Quality control : Include ≥3 biological replicates and normalize to vehicle controls.
  • Handling outliers : Apply Grubbs’ test (α=0.05) to exclude aberrant data points.
  • Software tools : Use GraphPad Prism or R packages (e.g., drc) for robust curve fitting .

[Basic] What are the key considerations for storing this compound in laboratory settings?

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Solubility : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles.
  • Stability : Monitor via LC-MS every 6 months; discard if degradation exceeds 5% .

[Advanced] How can researchers predict the metabolic pathways of this compound using in silico tools?

  • Software : Use Schrödinger’s MetaSite or CYP450 module to simulate Phase I/II metabolism.
  • Parameters : Input SMILES notation (e.g., OC1CC2C3CCC4CC(O)CCC4C3CC2C1(C)C) and select human liver microsomes as the enzyme source.
  • Validation : Compare predicted metabolites (e.g., glucuronidated or sulfated derivatives) with in vitro microsomal assays .

[Basic] What ethical approvals are required for human studies involving this compound?

  • IRB approval : Submit protocols detailing participant recruitment, informed consent, and risk mitigation (e.g., data anonymization).
  • Safety reporting : Document adverse events (e.g., hormonal imbalances) and adhere to Schedule III regulations for steroid research .

[Advanced] How do researchers optimize chromatographic conditions for separating this compound from isomers?

  • Column selection : Use polar-embedded C18 columns (e.g., Waters Acquity BEH Shield RP18) to enhance retention of hydroxylated steroids.
  • Mobile phase : Acetonitrile/water (0.1% formic acid) gradients (5–95% over 15 min).
  • Method validation : Assess resolution (Rs > 1.5) between this compound and 17β-Hydroxy-DHEA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.